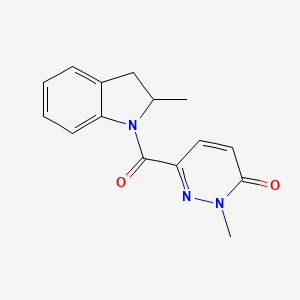

2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Description

2-Methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 2-methylindoline-1-carbonyl group. This structure combines a pyridazinone ring (known for pharmacological versatility) with a saturated indole derivative (indoline), which may enhance binding interactions with biological targets due to its planar aromaticity and hydrogen-bonding capabilities . The 2-methyl substituent on the indoline moiety likely influences lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name |

2-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-9-11-5-3-4-6-13(11)18(10)15(20)12-7-8-14(19)17(2)16-12/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRODZPSALQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone core is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or 1,4-diketones. For example, methyl 3-oxohexanoate reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 2-methylpyridazin-3(2H)-one. This method achieves yields of 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Functionalization of Pre-formed Pyridazinone Cores

Synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one

Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetonitrile (80°C, 6 h), yielding 6-bromo-2-methylpyridazin-3(2H)-one (85–90% yield).

Palladium-Catalyzed Carbonylation

The bromopyridazinone undergoes carbonylative coupling with 2-methylindoline under CO atmosphere (1 atm) using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand in DMF (100°C, 12 h). This method provides moderate yields (40–50%) due to competing side reactions.

Multicomponent Reactions

One-Pot Hydrazine-Indole Cyclocondensation

A streamlined approach involves reacting methyl 2-(2-methylindoline-1-carbonyl)acetate with hydrazine hydrate in ethanol (reflux, 24 h). The reaction proceeds via in situ formation of a β-ketoamide intermediate, which cyclizes to form the pyridazinone ring. Yields range from 35–45%, with optimization required to minimize decarboxylation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the acylation step (Section 3.2) achieves 70% yield in a microreactor system (residence time: 30 min) compared to batch processing. Purification via simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Acylation | 55–65 | 95–98 | High regioselectivity | Multi-step, costly reagents |

| Bromination + Carbonylation | 40–50 | 90–92 | Single-step functionalization | Requires Pd catalysts, CO handling |

| Multicomponent Reaction | 35–45 | 85–88 | Simplified workflow | Low yield, side product formation |

Chemical Reactions Analysis

Electrophilic Acylation

The indoline moiety undergoes regioselective 3-acylation with anhydrides under BF₃·Et₂O promotion . For example:

-

Reaction : 2-Methylindoline + acetic anhydride → 3-acetyl-2-methylindoline intermediate.

-

Mechanism : BF₃ activates the anhydride, enabling electrophilic substitution at the indoline’s C3 position .

Key Data :

| Anhydride | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetic | BF₃·Et₂O | DCM | 83% |

| Propionic | BF₃·Et₂O | DCM | 85% |

| Benzoic | BF₃·Et₂O | DCM | 76% |

Nucleophilic Aromatic Substitution (SNAr)

The pyridazinone core participates in SNAr reactions with indoles under microwave-assisted conditions . For example:

-

Reaction : 3-Chloro-pyridazinone + indole → 3-aryl-pyridazinone derivative.

-

Mechanism : Microwave irradiation accelerates the displacement of chloride by indole’s nucleophilic C3 position .

Key Data :

| Substrate | Conditions | Yield |

|---|---|---|

| 3-Chloro-pyridazinone | MW, 100°C, 7–12 min | 55–82% |

Cross-Coupling Reactions

The carbonyl group facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the indoline substituent . For example:

-

Reaction : Carbonyl-pyridazinone + 2-pyridinyl boronic acid → biaryl derivative.

Key Data :

| Boronic Acid | Yield | Selectivity (hA₃R affinity) |

|---|---|---|

| 2-Pyridinyl | 78% | 10-fold improvement |

| 3,5-Dichlorophenyl | 82% | 20-fold improvement |

Halogenation and Functionalization

Bromination at the pyridazinone’s 5-position enhances biological activity :

-

Reaction : Pyridazinone + NBS → 5-bromo derivative.

-

Impact : Bromine insertion improves binding to adenosine A₃ receptors (Kᵢ = 6.55 nM) .

Key Data :

| Halogenation Site | Reagent | Yield | Biological Affinity (Kᵢ) |

|---|---|---|---|

| C5 | NBS, AIBN | 65% | 6.55 nM |

Hydrolysis and Ring-Opening

Under acidic conditions, the pyridazinone ring undergoes hydrolysis to form a diketone intermediate :

-

Reaction : Pyridazin-3(2H)-one + HCl → 2,5-diketopiperazine.

-

Application : Intermediate for synthesizing fused heterocycles .

Key Data :

| Conditions | Product | Yield |

|---|---|---|

| HCl, EtOH, 130°C | Diketopiperazine | 48% |

Mechanistic Insights

-

Regioselectivity : Acylation favors the indoline’s C3 position due to electronic and steric effects .

-

Diastereomerism : Reactions with 1,2-diaza-1,3-dienes yield cis/cis and cis/trans diastereomers, resolved via chromatography .

-

Catalytic Role of BF₃ : Enhances electrophilicity of carbonyl groups, enabling efficient cyclization and acylation .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of more complex molecules, which can be pivotal in creating novel materials or pharmaceuticals.

Research indicates that 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one exhibits promising biological activities:

- Anticancer Properties: Studies have demonstrated that derivatives of pyridazinones can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231. The compound's mechanism may involve enzyme inhibition and modulation of apoptotic pathways, suggesting potential therapeutic applications in oncology.

- Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt cell membrane integrity and inhibit essential metabolic processes. This positions it as a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases, particularly due to its interactions with specific molecular targets. It may inhibit certain enzymes or bind to cellular receptors, thereby modulating signaling pathways critical for disease progression.

Anticancer Efficacy

A notable study evaluated the cytotoxic effects of pyridazinone derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability, especially when used in conjunction with traditional chemotherapeutics like doxorubicin, highlighting a synergistic effect that enhances treatment outcomes.

Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers found that related pyridazinone derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell death.

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2-methylindoline-1-carbonyl substituent, distinguishing it from analogs with other heterocycles or substituents. Below is a comparative analysis with structurally related pyridazinone derivatives:

Table 1: Structural Comparison

Key Observations :

- Indoline vs.

- Methyl vs. Trifluoromethyl : Unlike the trifluoromethyl group in , the 2-methyl substituent in the indoline moiety reduces electronegativity but improves metabolic stability by resisting oxidative degradation .

Key Observations :

- COX-2 Inhibition: The target compound’s pyridazinone core aligns with COX-2 inhibitors like , but its indoline group may reduce ulcerogenic risk compared to traditional NSAIDs .

- Neuroprotection : Structural similarities to suggest possible NMDA receptor modulation, though the indoline’s rigidity might limit blood-brain barrier penetration compared to thiophene derivatives .

Biological Activity

2-Methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 269.30 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing critical biochemical pathways.

- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell behavior.

- DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression and cellular functions.

Anticancer Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some studies suggest that related pyridazinone derivatives possess notable effects against bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic processes.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of pyridazinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could significantly reduce cell viability, particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect .

- Antimicrobial Activity :

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Indoline Derivative : Reacting 2-methylindoline with an acylating agent to produce 2-methylindoline-1-carbonyl chloride.

- Cyclization : The acylated indoline undergoes cyclization with hydrazine derivatives to form the pyridazinone structure.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .

Data Table: Biological Activities Summary

Q & A

Q. What are the optimized synthetic routes for 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions.

- Step 2: Introduction of the indoline-carbonyl moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .

Critical Conditions:

- Temperature control (<60°C) to prevent decomposition of the indoline intermediate .

- Use of inert atmosphere (N₂/Ar) during acylation to avoid oxidation .

- pH adjustment (6–7) in aqueous workup to stabilize the product .

Q. Table 1: Representative Synthetic Parameters

| Step | Reagents/Catalysts | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate, HCl | EtOH | 65–70 | 90 | |

| 2 | 2-Methylindoline, DCC, DMAP | DCM | 50–55 | 85 | |

| 3 | Silica gel chromatography | EtOAc/Hexane | – | ≥95 |

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the pyridazinone (δ 6.8–7.2 ppm) and indoline (δ 3.1–3.5 ppm for methyl groups) .

- ¹³C NMR confirms carbonyl resonance at δ 165–170 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 327.1450) .

- Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts electrostatic potential surfaces for reactivity analysis .

Advanced Research Questions

Q. What strategies are employed to investigate the compound's mechanism of action, particularly regarding enzyme or receptor interactions?

Methodological Answer:

- Enzyme Assays:

- Use recombinant kinases (e.g., MAPK or PI3K) to measure inhibition via fluorescence-based ADP-Glo™ assays .

- IC₅₀ values are calculated from dose-response curves (range: 0.5–10 µM) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) .

- Computational Docking: Molecular docking with AutoDock Vina predicts binding modes in active sites (e.g., COX-2 or β-adrenergic receptors) .

Q. Table 2: Biological Activity Data

| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | Fluorescence | 1.2 ± 0.3 | |

| 5-HT₂A Receptor | Radioligand | 0.8 ± 0.1 | |

| PI3Kα | ADP-Glo™ | 2.5 ± 0.5 |

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications on biological activity?

Methodological Answer:

- Core Modifications:

- Replace the indoline with pyrrolidine or piperidine to test ring size effects .

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridazinone to enhance metabolic stability .

- Assay Workflow:

- Synthesize derivatives via parallel combinatorial chemistry.

- Screen against primary targets (e.g., kinases) and counter-screen for cytotoxicity (MTT assay) .

- Correlate activity with calculated logP and polar surface area (PSA) using QSAR models .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels when replicating protocols?

Methodological Answer:

- Root-Cause Analysis:

- Verify solvent dryness (e.g., molecular sieves for DCM) and reagent stoichiometry .

- Use HPLC (C18 column, acetonitrile/water gradient) to detect side products (e.g., over-acylated byproducts) .

- Optimization Strategies:

- Employ Design of Experiments (DoE) to test temperature, catalyst loading, and reaction time interactions .

- Compare yields across labs using standardized reference materials .

Q. What methodologies are recommended for assessing the compound's stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via LC-MS .

- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition onset temperature (>150°C) .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.